

An In-depth Technical Guide to the Chemical Properties of Benzyl 4-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 4-methylbenzoate**

Cat. No.: **B1581448**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-methylbenzoate, also known as benzyl p-toluate, is an ester of benzyl alcohol and 4-methylbenzoic acid.^[1] With its pleasant, aromatic odor, this compound is primarily utilized in the fragrance and flavor industry.^[1] Beyond its sensory applications, its chemical properties make it a subject of interest in organic synthesis as an intermediate or a protecting group. This technical guide provides a comprehensive overview of the chemical and physical properties of **Benzyl 4-methylbenzoate**, detailed experimental protocols for its synthesis, and its safety profile. While not directly implicated in drug development as an active pharmaceutical ingredient, its role as a synthetic building block warrants a thorough understanding for researchers in the field.

Chemical and Physical Properties

Benzyl 4-methylbenzoate is a colorless to pale yellow liquid at room temperature.^[1] It is characterized by its poor solubility in water but shows good solubility in organic solvents such as ethanol and ether.^[1]

Table 1: Physicochemical Properties of Benzyl 4-methylbenzoate

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ O ₂	[1]
Molecular Weight	226.27 g/mol	[1]
CAS Number	5467-99-2	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Pleasant, aromatic	[1]
Melting Point	45-47 °C	
Boiling Point	323-324 °C (for benzyl benzoate)	[2]
Solubility	Soluble in ethanol, ether; limited in water	[1]

Spectroscopic Data

The structural elucidation of **Benzyl 4-methylbenzoate** is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for Benzyl 4-methylbenzoate

Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 7.97-7.95 (m, 2H), 7.43-7.41 (m, 2H), 7.38-7.30 (m, 3H), 7.19 (dd, J = 8.5, 0.6 Hz, 2H), 5.33 (s, 2H), 2.36 (s, 3H)	
¹³ C NMR (100 MHz, CDCl ₃)	δ 166.31, 143.54, 136.09, 129.60, 128.95, 128.43, 128.02, 127.97, 127.28, 66.34, 21.51	
Infrared (IR)	Characteristic peaks expected for C=O stretch of the ester (~1720 cm ⁻¹), C-O stretch (~1270 cm ⁻¹ and ~1100 cm ⁻¹), aromatic C-H stretch (>3000 cm ⁻¹), and aromatic C=C bending (~1600-1450 cm ⁻¹).	Inferred from related compounds
Mass Spectrometry (GC-MS)	Available in the NIST Mass Spectrometry Data Center.	[3]

Experimental Protocols

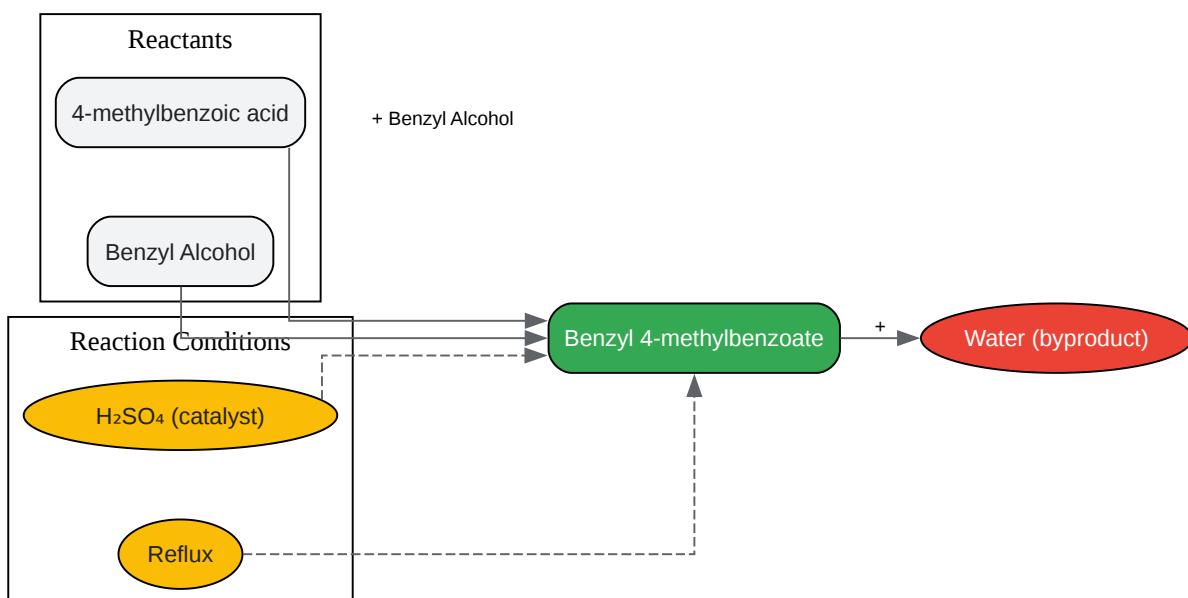
The primary method for synthesizing **Benzyl 4-methylbenzoate** is through the Fischer esterification of 4-methylbenzoic acid with benzyl alcohol, using a strong acid as a catalyst.

Protocol: Synthesis of Benzyl 4-methylbenzoate via Fischer Esterification

Materials:

- 4-methylbenzoic acid
- Benzyl alcohol
- Concentrated sulfuric acid (H₂SO₄)

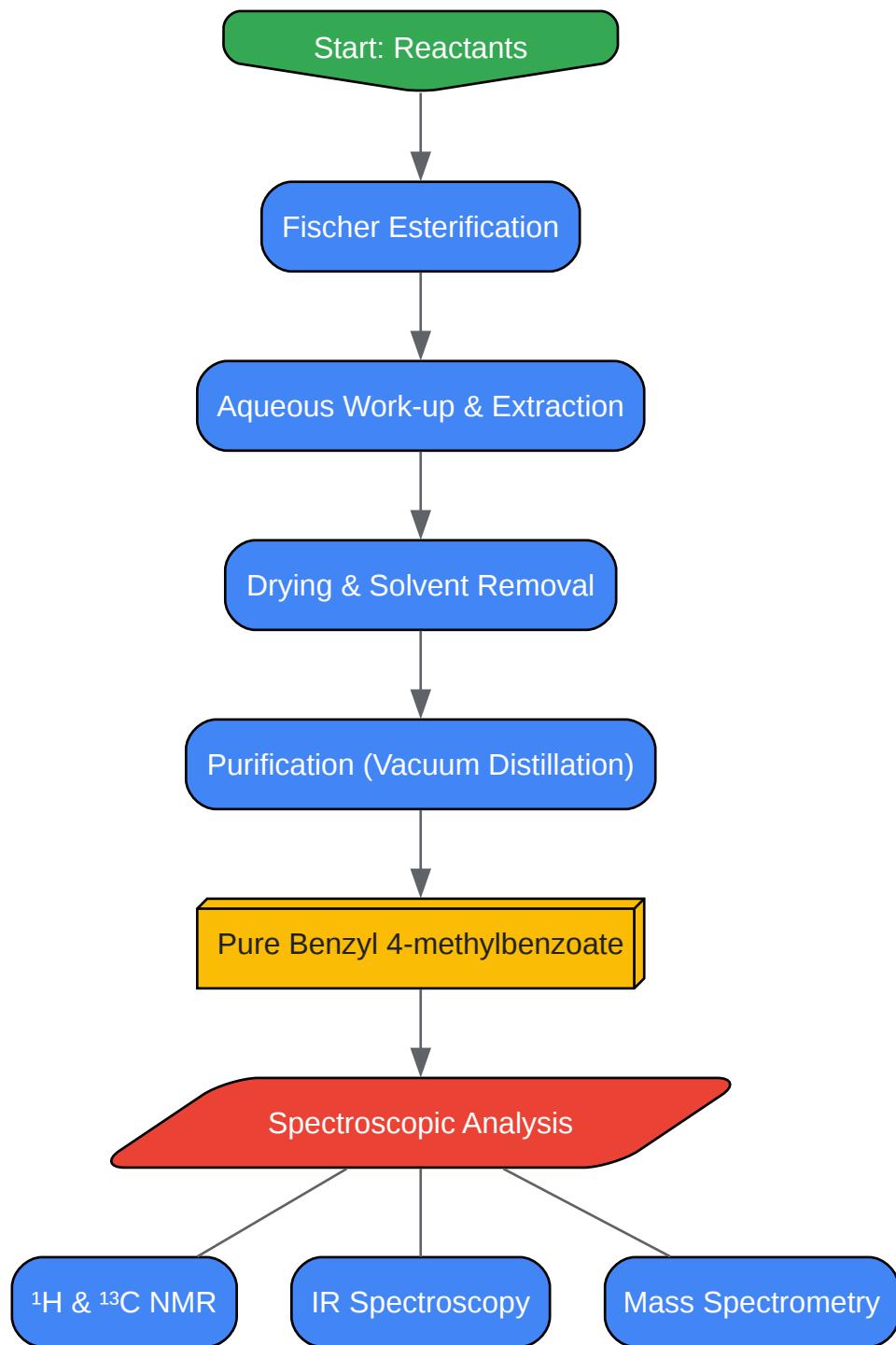
- Diethyl ether (or other suitable extraction solvent)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Heating mantle
- Rotary evaporator


Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 4-methylbenzoic acid and a 3 to 5-fold molar excess of benzyl alcohol.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) and is usually complete within 2-4 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel containing water and diethyl ether.
 - Shake the funnel, allowing the layers to separate. The organic layer contains the ester.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Remove the solvent using a rotary evaporator to yield the crude **Benzyl 4-methylbenzoate**.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizations


Diagram 1: Synthesis of Benzyl 4-methylbenzoate via Fischer Esterification

[Click to download full resolution via product page](#)

Caption: Fischer esterification of 4-methylbenzoic acid and benzyl alcohol.

Diagram 2: Workflow for Synthesis and Analysis of Benzyl 4-methylbenzoate

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and analysis of **Benzyl 4-methylbenzoate**.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **Benzyl 4-methylbenzoate** is not readily available. However, data for the structurally similar compound, benzyl benzoate, can be used as a guideline for safety precautions. Benzyl benzoate is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[\[2\]](#)

General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Applications and Relevance to Drug Development

The primary application of **Benzyl 4-methylbenzoate** is in the fragrance and perfumery industry.[\[1\]](#) In a research context, it can serve as a versatile building block and intermediate in organic synthesis. The benzyl ester linkage can be cleaved to serve as a precursor for synthesizing other functionalized molecules.

There is no current evidence to suggest that **Benzyl 4-methylbenzoate** is directly involved in any signaling pathways or has therapeutic applications in drug development. Its relevance to the field is primarily as a potential intermediate in the synthesis of more complex, biologically active molecules.

Conclusion

Benzyl 4-methylbenzoate is a well-characterized ester with established physical and chemical properties. Its synthesis via Fischer esterification is a standard and efficient laboratory

procedure. While its primary commercial use is in the fragrance industry, its utility as a synthetic intermediate should not be overlooked by researchers in organic and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 5467-99-2: Benzyl 4-methylbenzoate | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Benzyl 4-methylbenzoate | C15H14O2 | CID 230518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Benzyl 4-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581448#benzyl-4-methylbenzoate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com